6-(Benzyloxy)isoquinolin-1(2H)-one
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Overview
Description
6-(Benzyloxy)isoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolinones. Isoquinolinones are nitrogen-containing heterocycles that are widely found in natural products and pharmaceuticals. The benzyloxy group at the 6-position of the isoquinolinone ring adds unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reaction. This method uses vinyl acetate as an acetylene equivalent and proceeds under mild conditions to yield the desired isoquinolinone . Another method involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands. The use of metal catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-1(2H)-one derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and Mitsunobu reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various isoquinolinone derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
6-(Benzyloxy)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1(2H)-one: Lacks the benzyloxy group, resulting in different chemical properties.
3,4-Dihydroisoquinolin-1(2H)-one: Contains a saturated ring, leading to different reactivity.
N-alkylated isoquinolin-1-ones: Have alkyl groups instead of the benzyloxy group, affecting their biological activity
Uniqueness
6-(Benzyloxy)isoquinolin-1(2H)-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H13NO2 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
6-phenylmethoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c18-16-15-7-6-14(10-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |
InChI Key |
LNEIFPHIKZLBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=C3 |
Origin of Product |
United States |
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